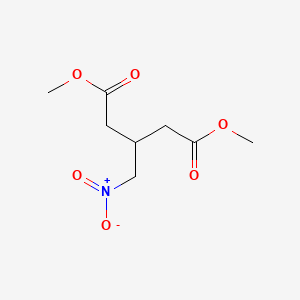

Dimethyl 3-(Nitromethyl)pentanedioate

Description

Dimethyl 3-(Nitromethyl)pentanedioate (CAS 121218-70-0) is an ester derivative of pentanedioic acid featuring a nitromethyl (-CH₂NO₂) substituent at the 3-position and methyl ester groups at the 1- and 5-positions. Its molecular formula is C₈H₁₃NO₆, with a molecular weight of 219.19 g/mol . The nitro group imparts significant electron-withdrawing effects, enhancing reactivity in synthetic pathways such as Michael additions or cyclizations. This compound is utilized in medicinal chemistry as an intermediate for bioactive molecules, including γ-lactams and proline analogs .

Properties

IUPAC Name |

dimethyl 3-(nitromethyl)pentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO6/c1-14-7(10)3-6(5-9(12)13)4-8(11)15-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTAIQNHWDSIRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC(=O)OC)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Dimethyl 3-(Nitromethyl)pentanedioate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in biochemical studies to understand the role of nitro-containing compounds in biological systems.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Dimethyl 3-(Nitromethyl)pentanedioate exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The nitro group can interact with various enzymes and receptors in biological systems.

Pathways: The compound may be involved in pathways related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Substituent Variations on the Pentanedioate Backbone

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Lipophilicity : The isobutyl derivative (logP ~2.5) is more lipophilic than the nitro analog (logP ~0.8), impacting drug delivery applications .

- Stability: Nitro-containing compounds may exhibit thermal instability compared to sulfonyl or cyano derivatives, which are more resistant to decomposition under standard conditions .

Analytical Methods for Detection

Biological Activity

Dimethyl 3-(Nitromethyl)pentanedioate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Dimethyl 3-(Nitromethyl)pentanedioate features a nitro group (-NO2) attached to a pentanedioate backbone. This structural configuration is significant as the nitro group is known to influence the compound's reactivity and biological interactions.

The biological activity of Dimethyl 3-(Nitromethyl)pentanedioate is primarily attributed to the following mechanisms:

- Enzyme Interaction : The nitro group can interact with various enzymes, potentially leading to inhibition or activation of specific biochemical pathways.

- Cellular Signaling : This compound may play a role in pathways associated with oxidative stress and inflammation, impacting cellular signaling processes.

- Receptor Modulation : The compound’s structure allows it to interact with different receptors, which can modulate physiological responses.

Biological Applications

Dimethyl 3-(Nitromethyl)pentanedioate has been investigated for several applications:

- Biochemical Studies : Used to explore the effects of nitro-containing compounds in biological systems.

- Synthetic Intermediate : Acts as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals.

- Industrial Use : Employed in the production of polymers and resins, highlighting its versatility beyond biological applications.

Research Findings

Research on Dimethyl 3-(Nitromethyl)pentanedioate has revealed several key findings:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further investigation in therapeutic applications.

- Anticancer Activity : Some studies indicate that compounds with similar structures exhibit anticancer properties, warranting exploration into the efficacy of Dimethyl 3-(Nitromethyl)pentanedioate against cancer cell lines.

- Toxicity Assessment : Toxicological evaluations have shown that this compound exhibits low toxicity levels in biological systems, which is crucial for its potential therapeutic use.

Case Studies

A few notable case studies highlight the biological activity of Dimethyl 3-(Nitromethyl)pentanedioate:

- Study on Antiviral Properties : A synthesized compound containing glutaric acid derivatives demonstrated antiviral effects, suggesting that similar compounds may possess beneficial biological activities.

- Mitochondrial Function Effects : Research indicates that derivatives of pentanedioic acid can influence mitochondrial function, which is critical for energy metabolism and cellular health.

Comparative Analysis

To understand the uniqueness of Dimethyl 3-(Nitromethyl)pentanedioate, it is essential to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Dimethyl 2-(Nitromethyl)pentanedioate | Nitro group at position 2 | Moderate antimicrobial activity |

| Dimethyl 4-(Nitromethyl)pentanedioate | Nitro group at position 4 | Limited studies on biological activity |

The position of the nitro group significantly affects the reactivity and biological activity of these compounds, making Dimethyl 3-(Nitromethyl)pentanedioate distinct in its applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.